Pentyl stearate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

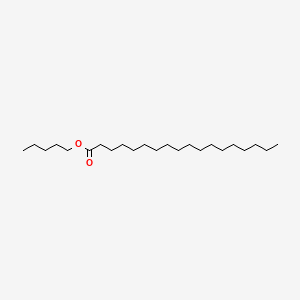

Pentyl stearate, also known as this compound, is an ester derived from octadecanoic acid (stearic acid) and pentanol. It is a long-chain fatty acid ester with the molecular formula C23H46O2. This compound is commonly used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, plasticizer, and surfactant.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pentyl stearate can be synthesized through the esterification of octadecanoic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of octadecanoic acid, pentyl ester often involves the use of continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to produce high-purity esters. The use of catalysts and optimized reaction conditions ensures high yields and cost-effective production.

Analyse Des Réactions Chimiques

Types of Reactions: Pentyl stearate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.

Hydrolysis: In the presence of water and an acid or base catalyst, octadecanoic acid, pentyl ester can be hydrolyzed to yield octadecanoic acid and pentanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.

Oxidation: Under oxidative conditions, octadecanoic acid, pentyl ester can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

Hydrolysis: Octadecanoic acid and pentanol.

Transesterification: Different esters depending on the alcohol used.

Oxidation: Aldehydes and carboxylic acids.

Applications De Recherche Scientifique

Chemistry

Pentyl stearate is utilized as a reagent in organic synthesis and analytical chemistry:

- Reagent in Organic Synthesis: It serves as a standard for various reactions involving esters.

- Analytical Chemistry: Used in chromatographic techniques to analyze lipid profiles.

Biology

In biological research, this compound is employed to study lipid metabolism:

- Model Compound: It acts as a model for studying ester hydrolysis and lipid behavior in biological systems.

- Lipid Metabolism Studies: Investigated for its role in metabolic pathways involving long-chain fatty acids.

Medicine

This compound shows potential in the field of medicine:

- Drug Delivery Systems: Its biocompatibility allows it to be explored as a carrier for drug delivery, particularly for hydrophobic drugs.

- Formulation of Emulsions: Investigated for its ability to form stable emulsions, which is crucial for pharmaceutical formulations.

Industrial Applications

This compound finds extensive use in various industries:

- Lubricants: Acts as a lubricant in mechanical applications due to its low viscosity and high thermal stability.

- Plasticizers: Used in the production of plastics to enhance flexibility and workability.

- Surfactants: Functions as a surfactant in cosmetic formulations, improving texture and application properties.

Case Study 1: Drug Delivery Systems

Research has indicated that this compound can enhance the solubility of certain hydrophobic drugs, thereby improving their bioavailability. A study demonstrated its effectiveness when combined with other excipients to create stable formulations for oral administration.

Case Study 2: Industrial Applications

In an industrial setting, this compound was tested as a plasticizer in polyvinyl chloride (PVC) formulations. Results showed improved flexibility and durability compared to traditional plasticizers, highlighting its potential for use in sustainable materials.

Mécanisme D'action

Pentyl stearate can be compared with other similar esters, such as octadecanoic acid, ethyl ester, and octadecanoic acid, octadecyl ester.

Octadecanoic acid, ethyl ester: This ester has a shorter alkyl chain compared to pentyl ester, resulting in different physical properties and applications.

Octadecanoic acid, octadecyl ester: This ester has a much longer alkyl chain, making it more hydrophobic and suitable for applications requiring high water resistance.

Uniqueness: this compound is unique due to its balanced hydrophobicity and hydrophilicity, making it versatile for various applications, including as a lubricant and plasticizer.

Comparaison Avec Des Composés Similaires

- Octadecanoic acid, ethyl ester

- Octadecanoic acid, octadecyl ester

- Decanoic acid, pentyl ester

Propriétés

Numéro CAS |

6382-13-4 |

|---|---|

Formule moléculaire |

C23H46O2 |

Poids moléculaire |

354.6 g/mol |

Nom IUPAC |

pentyl octadecanoate |

InChI |

InChI=1S/C23H46O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(24)25-22-20-6-4-2/h3-22H2,1-2H3 |

Clé InChI |

MOQRZWSWPNIGMP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCCCCC |

melting_point |

30.0 °C |

Key on ui other cas no. |

6382-13-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.